An In-depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)aniline (CAS: 252561-34-5)
An In-depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)aniline (CAS: 252561-34-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3-Fluoro-4-(methylsulfonyl)aniline. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Note: The CAS number 202996-83-2 initially provided is likely incorrect; the widely recognized CAS number for this compound is 252561-34-5, which is used throughout this guide.
Core Physicochemical Properties
3-Fluoro-4-(methylsulfonyl)aniline is a fluorinated aromatic amine containing a methylsulfonyl group. These structural features are of significant interest in medicinal chemistry, often contributing to improved metabolic stability and target-specific interactions. The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 252561-34-5 | [1][2] |
| Molecular Formula | C₇H₈FNO₂S | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 117-118.4 °C | [3] |
| Boiling Point | Predicted: 376.4°C at 760 mmHg | [4] |
| pKa | Predicted: ~4.0 | [5] |
| Solubility | Qualitative: Soluble in polar organic solvents like methanol. Expected to have limited solubility in non-polar solvents. | [6] |
| Purity | Typically ≥95% | [3] |
| Storage | 4°C, protect from light |
Synthesis and Purification
Proposed Synthesis Workflow
The synthesis can be logically broken down into two main stages: the formation of the nitro-precursor and its subsequent reduction to the target aniline.
Caption: Proposed synthesis workflow for 3-Fluoro-4-(methylsulfonyl)aniline.
Experimental Protocol: Reduction of Nitro-Precursor (Adapted from similar syntheses)
This protocol is based on the common method of reducing an aromatic nitro group to an amine using iron in the presence of an acid catalyst.
Materials:
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1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (1 equivalent)
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Iron powder (Fe) (3-5 equivalents)
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Ammonium chloride (NH₄Cl) or Hydrochloric acid (catalytic amount)
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Ethanol
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Water
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Ethyl acetate (for extraction)
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Anhydrous sodium sulfate (for drying)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene in a mixture of ethanol and water.
-
Addition of Reagents: Add iron powder and a catalytic amount of ammonium chloride or hydrochloric acid to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-4-(methylsulfonyl)aniline.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Analytical Methods
The purity and identity of 3-Fluoro-4-(methylsulfonyl)aniline can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of this compound.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from a higher proportion of A to a higher proportion of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Analysis
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¹H NMR: The proton NMR spectrum would provide information on the aromatic and methyl protons.
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¹³C NMR: The carbon NMR spectrum would show the number of unique carbon environments.
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FT-IR: The infrared spectrum would show characteristic peaks for the N-H stretches of the amine, S=O stretches of the sulfone, and C-F and aromatic C-H bonds.
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Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound.
Biological Significance and Applications in Drug Development
The 4-(methylsulfonyl)aniline scaffold is a well-known pharmacophore, particularly in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[3][7] The fluorine atom is often incorporated into drug candidates to enhance metabolic stability and binding affinity.[8]
Potential Role as a COX-2 Inhibitor
COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[9] The methylsulfonyl group is a key feature of several selective COX-2 inhibitors, where it is thought to bind to a specific sub-pocket in the COX-2 active site.
COX-2 Signaling Pathway
The diagram below illustrates the role of COX-2 in the inflammatory signaling pathway and the potential point of intervention for an inhibitor like 3-Fluoro-4-(methylsulfonyl)aniline.
Caption: The role of COX-2 in prostaglandin synthesis and its potential inhibition.
Safety and Handling
Based on available safety data sheets, 3-Fluoro-4-(methylsulfonyl)aniline is classified with the following hazards:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Conclusion
3-Fluoro-4-(methylsulfonyl)aniline is a valuable building block for medicinal chemistry and drug discovery, particularly in the search for new anti-inflammatory agents. Its physicochemical properties, characterized by the presence of a fluorine atom and a methylsulfonyl group, make it an attractive scaffold for the design of selective COX-2 inhibitors. While detailed biological studies on this specific compound are limited in the public domain, its structural similarity to known bioactive molecules suggests significant potential for further investigation. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to work with this compound in a safe and efficient manner.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Fluoro-4-methylaniline CAS#: 452-77-7 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Methylsulfonylaniline | 5470-49-5 [chemicalbook.com]
- 8. 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline|CAS 864146-96-3 [benchchem.com]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
(Note: A placeholder image is used. A chemical drawing software would be used to generate the actual structure.)